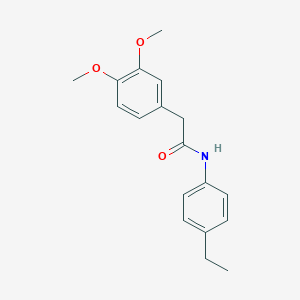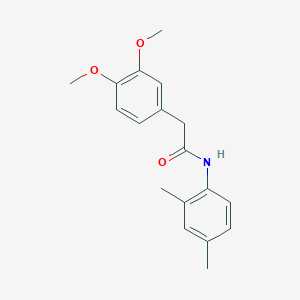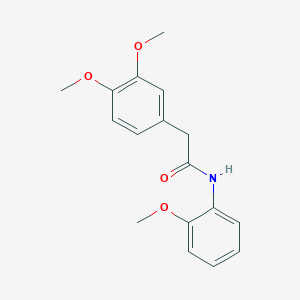
N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide, also known as CM-272, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and neurodegeneration. In cancer cells, N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In addition, it has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression. In neurodegenerative disorders, N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to inhibit the activity of the JNK pathway, which is involved in oxidative stress and neuroinflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and sensitize cells to chemotherapy and radiotherapy. In inflammation research, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce leukocyte infiltration, and improve tissue damage. In neurodegenerative disorder research, it has been found to protect neurons from oxidative stress and neuroinflammation, improve cognitive function, and reduce neuronal loss.
实验室实验的优点和局限性
N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. In addition, it has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide also has some limitations for lab experiments, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, its potential toxicity and side effects need to be carefully evaluated in preclinical studies before it can be considered for clinical trials.
未来方向
N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has several potential future directions for research, including its optimization for therapeutic applications, its evaluation in combination therapy with other drugs, and its development as a diagnostic tool for cancer and inflammation. In addition, its potential applications in other diseases, such as metabolic disorders and cardiovascular diseases, need to be explored. Furthermore, the development of more potent and selective derivatives of N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide can improve its efficacy and reduce its toxicity, making it a more promising candidate for clinical trials.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide involves the reaction of 5-chloro-2-methoxyaniline with 4-methylbenzoyl chloride in the presence of a base catalyst such as triethylamine. The reaction proceeds through the formation of an amide bond between the two molecules, resulting in the formation of N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential candidate for combination therapy. In inflammation research, N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In neurodegenerative disorder research, N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to protect neurons from oxidative stress and neuroinflammation, making it a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C15H14ClNO2 |
|---|---|
分子量 |
275.73 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-3-5-11(6-4-10)15(18)17-13-9-12(16)7-8-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
InChI 键 |
KGNNKXQPEWEVFP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



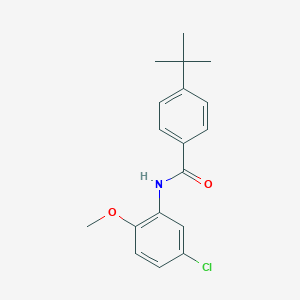
![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)
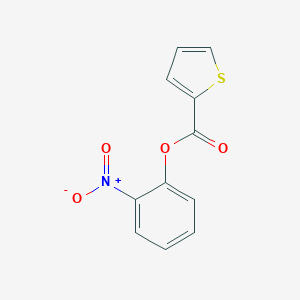

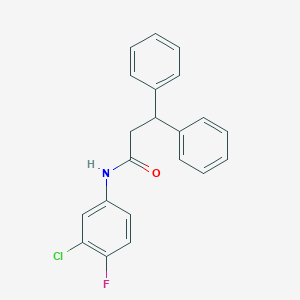



![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)
